2-(METHYLSULFANYL)-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL
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Overview
Description
2-(METHYLSULFANYL)-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL typically involves the cyclization of thiazole derivatives with pyridine derivatives. One common method includes the reaction of hydrazonoyl halides with thiazole precursors in the presence of a base such as triethylamine . The reaction conditions often require refluxing in ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-(METHYLSULFANYL)-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL involves its interaction with molecular targets such as enzymes. For instance, it can inhibit topoisomerase I by stabilizing the enzyme-DNA complex, thereby preventing DNA replication and leading to cell death in cancer cells . The compound’s ability to form stable complexes with enzymes is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds also feature a fused thiazole-pyridine ring system and have similar biological activities.
Thiazolo[4,5-b]pyridines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Uniqueness
2-(METHYLSULFANYL)-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
7-hydroxy-2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-12-7-9-6-5(13-7)3(10)2-4(11)8-6/h2H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOALCWXNCAECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=CC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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